molecular formula C17H27N3O B3816081 (3R,4R)-4-(azepan-1-yl)-1-(pyridin-4-ylmethyl)piperidin-3-ol

(3R,4R)-4-(azepan-1-yl)-1-(pyridin-4-ylmethyl)piperidin-3-ol

Cat. No.: B3816081
M. Wt: 289.4 g/mol
InChI Key: ATGQCVHIVGVSDN-IAGOWNOFSA-N
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Description

(3R,4R)-4-(azepan-1-yl)-1-(pyridin-4-ylmethyl)piperidin-3-ol is a complex organic compound that features a piperidine ring substituted with an azepane group and a pyridine ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(azepan-1-yl)-1-(pyridin-4-ylmethyl)piperidin-3-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

    Introduction of the Azepane Group: The azepane group can be introduced via nucleophilic substitution or addition reactions.

    Attachment of the Pyridine Ring: The pyridine ring can be attached through coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions could target the nitrogen-containing rings.

    Substitution: Various substitution reactions can occur, especially on the aromatic pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-4-(azepan-1-yl)-1-(pyridin-4-ylmethyl)piperidin-3-ol can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as acting as a ligand for specific receptors or enzymes.

Industry

In industry, it might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(azepan-1-yl)-1-(pyridin-4-ylmethyl)piperidin-3-ol would depend on its specific biological target. It might interact with receptors or enzymes, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-4-(morpholin-4-yl)-1-(pyridin-4-ylmethyl)piperidin-3-ol
  • (3R,4R)-4-(piperidin-1-yl)-1-(pyridin-4-ylmethyl)piperidin-3-ol

Uniqueness

(3R,4R)-4-(azepan-1-yl)-1-(pyridin-4-ylmethyl)piperidin-3-ol is unique due to the presence of the azepane group, which can impart different steric and electronic properties compared to similar compounds. This uniqueness might translate to distinct biological activities or chemical reactivity.

Properties

IUPAC Name

(3R,4R)-4-(azepan-1-yl)-1-(pyridin-4-ylmethyl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c21-17-14-19(13-15-5-8-18-9-6-15)12-7-16(17)20-10-3-1-2-4-11-20/h5-6,8-9,16-17,21H,1-4,7,10-14H2/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGQCVHIVGVSDN-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2CCN(CC2O)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)[C@@H]2CCN(C[C@H]2O)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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